Arglabin is a sesquiterpene γ-lactone originally isolated from A. glabella that has anticancer and anti-inflammatory activities. It inhibits the growth of LS-180, SSC-4, HeLa, MCF-7, and HL-60 cancer cells (IC50s = 20, 10, 20, 20, and 50 µM, respectively). Arglabin reduces tumor growth in an SCC-4 mouse xenograft model when administered at a dose of 40 µg/g. It is a selective inhibitor of the NLRP3 inflammasome over the NLRP1, AIM2, and NLRC4 inflammasomes when used at a concentration of 50 nM. Arglabin (50 nM) reduces increases in protein levels of NLRP3, caspase-1, IL-1β, and IL-18 induced by cholesterol crystals in LPS-primed mouse peritoneal macrophages. It decreases plasma levels of IL-1β, oxidized LDL autoantibodies, total cholesterol, and triglycerides, and reduces the size of atherosclerotic lesions in the aorta of mice fed a high-fat diet when administered at a dose of 2.5 ng/g.
Arglabin is an organic heterotetracyclic compound and guaianolide sesquiterpene lactone that is acrylic acid which is substituted at position 2 by a 4-hydroxy-3,8-dimethyl-1,3a,4,5,6,7-hexahydroazulen-5-yl group in which the double bond in the 7-membered ring has been epoxidised and in which the hydroxy group and the carboxy group have undergone formal condensation to give the corresponding gamma-lactone. It is found in Artemisia glabella. Arglabin-DMA HCl, the hydrochloride salt of the adduct resulting from the conjugate addition of dimethylamine to the ene-lactone moiety, has been successfully used in Khazakhstan for the treatment of breast, colon, ovarian and lung cancers. It has a role as an antineoplastic agent and a metabolite. It is an organic heterotetracyclic compound, a gamma-lactone, an epoxide and a sesquiterpene lactone.